Felodipine 3,5-dimethyl ester-13C2,d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

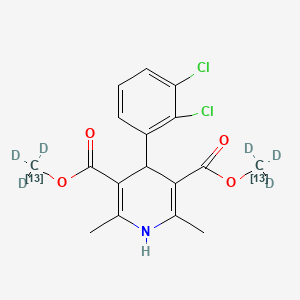

C17H17Cl2NO4 |

|---|---|

Molecular Weight |

378.2 g/mol |

IUPAC Name |

bis(trideuterio(113C)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3+1D3,4+1D3 |

InChI Key |

VEACAIASCBTOFS-PTIOEZPASA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O[13C]([2H])([2H])[2H])C)C |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Felodipine 3,5-dimethyl ester-¹³C₂,d₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Felodipine 3,5-dimethyl ester-¹³C₂,d₆, an isotopically labeled analog of a felodipine-related compound. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical analysis, drug metabolism, and pharmacokinetics.

Chemical Structure and Properties

Felodipine 3,5-dimethyl ester-¹³C₂,d₆ is the isotopically labeled version of Felodipine 3,5-dimethyl ester, a close structural analog of the calcium channel blocker, Felodipine. The isotopic labeling involves the incorporation of two Carbon-13 (¹³C) atoms and six deuterium (d) atoms into the two methyl ester groups at the 3 and 5 positions of the dihydropyridine ring. This specific labeling pattern makes it an ideal internal standard for mass spectrometry-based quantitative bioanalysis.

The core structure is a dihydropyridine ring substituted with a 2,3-dichlorophenyl group at the 4-position and two isotopically labeled methyl ester groups at the 3 and 5 positions.

Chemical Name: dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate-¹³C₂,d₆

Molecular Formula: C₁₅¹³C₂H₁₁D₆Cl₂NO₄

Molecular Weight: 378.25 g/mol

Physicochemical Data

A summary of the key physicochemical properties of Felodipine 3,5-dimethyl ester-¹³C₂,d₆ is presented in Table 1. This data is essential for the development of analytical methods and for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₅¹³C₂H₁₁D₆Cl₂NO₄ | N/A |

| Molecular Weight | 378.25 g/mol | N/A |

| Isotopic Purity | Typically >98% | N/A |

| Chemical Purity | Typically >95% | N/A |

| Appearance | Off-White to Pale Yellow Solid | N/A |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO | N/A |

Synthesis

Proposed Synthetic Pathway

The synthesis would likely involve a three-component condensation reaction of 2,3-dichlorobenzaldehyde, a β-ketoester (methyl acetoacetate), and a β-enamino ester (methyl 3-aminocrotonate), where the methyl esters are isotopically labeled.

Technical Guide: Felodipine 3,5-dimethyl ester-¹³C₂,d₆

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of Felodipine 3,5-dimethyl ester-¹³C₂,d₆, an isotopically labeled derivative of a felodipine impurity, intended for use as an internal standard in analytical and research settings.

Introduction

Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Felodipine 3,5-dimethyl ester is an impurity of Felodipine. The isotopically labeled version, Felodipine 3,5-dimethyl ester-¹³C₂,d₆, is a stable, heavy-isotope-labeled compound designed for use as an internal standard in quantitative bioanalysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS).[3][4][5] The incorporation of two ¹³C atoms and six deuterium atoms provides a distinct mass difference from the unlabeled analog, allowing for precise quantification in complex biological matrices.

Quantitative Data

The following table summarizes the key quantitative data for Felodipine 3,5-dimethyl ester and its isotopically labeled analogs.

| Property | Felodipine 3,5-dimethyl ester | Felodipine 3,5-Dimethyl Ester-d6 | Felodipine 3,5-dimethyl ester-¹³C₂,d₆ |

| CAS Number | 91189-59-2[6][7][8][9] | 1794786-23-4[10] | Not available |

| Molecular Formula | C₁₇H₁₇Cl₂NO₄[6][9] | C₁₇H₁₁D₆Cl₂NO₄[10] | C₁₅¹³C₂H₁₁D₆Cl₂NO₄[4] |

| Molecular Weight | 370.23 g/mol [6][8] | 376.26 g/mol [10] | 378.25 g/mol [4][9] |

| Purity | >95% (HPLC)[6] | Not specified | Not specified |

Experimental Protocols: Use as an Internal Standard

Isotopically labeled compounds such as Felodipine 3,5-dimethyl ester-¹³C₂,d₆ are primarily used as internal standards in quantitative analytical methods, particularly LC-MS, to improve the accuracy and precision of the measurement of the target analyte (the unlabeled compound).

General Protocol for Quantitative Analysis using an Internal Standard:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the analytical standard (Felodipine 3,5-dimethyl ester) of a known concentration.

-

Prepare a separate stock solution of the internal standard (Felodipine 3,5-dimethyl ester-¹³C₂,d₆) of a known concentration.

-

Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analytical standard and a constant concentration of the internal standard.

-

-

Sample Preparation:

-

To an aliquot of the biological sample to be analyzed, add a known amount of the internal standard solution.

-

Perform an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the matrix.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

The liquid chromatography step separates the analyte and internal standard from other components.

-

The mass spectrometer detects and quantifies the analyte and the internal standard based on their specific mass-to-charge ratios.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard and the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analytical standard.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing more accurate and reliable results.[5]

Metabolic Pathway of Felodipine

To understand the context in which Felodipine and its related compounds are studied, it is crucial to be familiar with its metabolic pathway. Felodipine undergoes extensive first-pass metabolism, primarily in the liver, by the cytochrome P450 3A4 (CYP3A4) enzyme.[11][12][13] The primary metabolic pathway is the oxidation of the dihydropyridine ring to its corresponding pyridine derivative, dehydrofelodipine, which is inactive.[14]

Below is a diagram illustrating the metabolic pathway of Felodipine.

Caption: Metabolic conversion of Felodipine to Dehydrofelodipine by CYP3A4.

Mechanism of Action of Felodipine

Felodipine is a calcium channel blocker that exerts its therapeutic effect by selectively inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells.[1][13] This leads to a relaxation of the smooth muscle, resulting in vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[1]

The following diagram illustrates the simplified signaling pathway of Felodipine's action.

Caption: Felodipine blocks L-type calcium channels, inhibiting muscle contraction.

Conclusion

Felodipine 3,5-dimethyl ester-¹³C₂,d₆ is a valuable analytical tool for researchers and drug development professionals. Its use as an internal standard in mass spectrometry-based assays ensures high accuracy and precision in the quantification of the corresponding unlabeled compound in biological samples. Understanding the metabolic pathways and mechanism of action of the parent drug, Felodipine, provides the necessary context for its application in pharmacokinetic and metabolic studies.

References

- 1. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Felodipine 3,5-Dimethyl Ester | LGC Standards [lgcstandards.com]

- 7. Felodipine 3,5-Dimethyl Ester | CAS#:91189-59-2 | Chemsrc [chemsrc.com]

- 8. glpbio.com [glpbio.com]

- 9. FELODIPINE 3,5-DIMETHYL ESTER - CAS - 91189-59-2 | Axios Research [axios-research.com]

- 10. Products by Alphabet - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 11. researchgate.net [researchgate.net]

- 12. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Felodipine 3,5-dimethyl ester-¹³C₂,d₆

This technical guide provides a detailed overview of a plausible synthesis pathway for Felodipine 3,5-dimethyl ester-¹³C₂,d₆, an isotopically labeled analog of the antihypertensive drug Felodipine. The synthesis is based on the well-established Hantzsch dihydropyridine synthesis.[1] This document outlines the necessary precursors, reaction scheme, experimental protocol, and relevant data for the preparation of this stable isotope-labeled compound, which is valuable for pharmacokinetic studies, metabolic research, and as an internal standard in clinical mass spectrometry.[2]

Overview of the Synthesis Pathway

The synthesis of Felodipine and its analogs is most commonly achieved through the Hantzsch pyridine synthesis, a multicomponent reaction that involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor.[1][3] For the synthesis of the specifically labeled Felodipine 3,5-dimethyl ester-¹³C₂,d₆, the reaction involves the condensation of 2,3-dichlorobenzaldehyde with two equivalents of methyl-¹³C,d₃ acetoacetate and a nitrogen source, typically ammonia or ammonium acetate. This approach allows for the direct incorporation of the isotopic labels into the final molecule. The formation of symmetrical diester side-products is a known limitation of the Hantzsch reaction when preparing unsymmetrical esters like Felodipine, but for the synthesis of the symmetrical dimethyl ester analog, this is the desired outcome.[4]

The proposed reaction scheme is illustrated in the diagram below.

Caption: Hantzsch synthesis of Felodipine 3,5-dimethyl ester-¹³C₂,d₆.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of Felodipine 3,5-dimethyl ester-¹³C₂,d₆. This protocol is adapted from established methods for the synthesis of Felodipine and its analogs.[4][5][6]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2,3-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 |

| Methyl-¹³C,d₃ Acetoacetate | C₄¹³CH₅D₃O₃ | 120.12 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 |

| Ethanol (Absolute) | C₂H₅OH | 46.07 |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 |

| Piperidine | C₅H₁₁N | 85.15 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dichlorobenzaldehyde (1 equivalent), methyl-¹³C,d₃ acetoacetate (2.2 equivalents), and ammonium acetate (1.2 equivalents).

-

Solvent and Catalyst Addition: Add absolute ethanol as the solvent. For catalysis, a mixture of acetic acid and piperidine can be used.[5]

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the crude product by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain the purified Felodipine 3,5-dimethyl ester-¹³C₂,d₆ as a pale yellow solid.[4][7]

-

Characterization: Confirm the structure and purity of the final product using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C).

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the Hantzsch synthesis of Felodipine and its analogs, which can be expected to be similar for the synthesis of the isotopically labeled version.

| Parameter | Value/Range | Reference |

| Yield | 40-95% | [4][5][6] |

| Purity (HPLC) | >98% | [5] |

| Reaction Time | 9-24 hours | [4][6] |

| Reaction Temp. | 60-80 °C | [5][6] |

Experimental Workflow

The overall experimental workflow for the synthesis and purification of Felodipine 3,5-dimethyl ester-¹³C₂,d₆ is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of Felodipine 3,5-dimethyl ester-¹³C₂,d₆.

Conclusion

The synthesis of Felodipine 3,5-dimethyl ester-¹³C₂,d₆ can be efficiently achieved through a modified Hantzsch dihydropyridine synthesis. By utilizing the appropriately labeled precursor, methyl-¹³C,d₃ acetoacetate, this method allows for the direct and specific incorporation of stable isotopes into the target molecule. The provided protocol, based on established literature procedures for similar compounds, offers a reliable pathway for obtaining this valuable research tool for advanced pharmaceutical and metabolic studies. The use of modern techniques such as continuous flow chemistry could also be explored to optimize the synthesis, potentially improving yield, purity, and safety.[5]

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Felodipine synthesis - chemicalbook [chemicalbook.com]

- 7. US5942624A - Manufacturing process for felodipine - Google Patents [patents.google.com]

In Vitro Metabolic Fate of Felodipine 3,5-dimethyl ester-13C2,d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolic fate of Felodipine 3,5-dimethyl ester-13C2,d6. The metabolism of this isotopically labeled variant is expected to be identical to that of unlabeled felodipine, as the labeling on the dimethyl ester groups is not at a primary site of metabolic transformation. The predominant metabolic pathway for felodipine is oxidation, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.

Executive Summary

Felodipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, significantly limiting its oral bioavailability.[1][2] The primary metabolic transformation is the oxidation of the dihydropyridine ring to its pharmacologically inactive pyridine analog, dehydrofelodipine.[3][4] This reaction is almost exclusively catalyzed by CYP3A4 in the liver and intestines.[2][5] In vitro studies using human liver microsomes (HLM) have been instrumental in elucidating these metabolic pathways and quantifying the kinetic parameters of this transformation. The use of the stable isotope-labeled this compound allows for precise quantification and differentiation from endogenous compounds in metabolic studies.

Metabolic Pathways and Bioactivation

The core metabolic pathway of felodipine is a one-step oxidation process. This biotransformation is crucial in the drug's clearance and overall pharmacokinetic profile.

dot

References

- 1. Stereoselective metabolism of felodipine in liver microsomes from rat, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 3. researchgate.net [researchgate.net]

- 4. Biotransformation of felodipine in liver microsomes from rat, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo pharmacokinetics of felodipine predicted from in vitro studies in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Felodipine 3,5-dimethyl ester in drug metabolism studies

An In-depth Technical Guide on the Role of Felodipine 3,5-dimethyl ester in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felodipine 3,5-dimethyl ester, chemically known as dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is primarily recognized not as a metabolite of the widely used antihypertensive drug felodipine, but as a critical process-related impurity and reference standard. Its role in drug metabolism studies is therefore indirect, yet fundamental, centering on the analytical aspects of drug purity, safety, and quality control. This technical guide elucidates the function of Felodipine 3,5-dimethyl ester in the context of drug development, providing insights into its analytical quantification, its importance in regulatory submissions, and the methodologies where it serves as a key reference material.

Introduction: Distinguishing Felodipine 3,5-dimethyl ester from Metabolites

Felodipine, a calcium channel blocker, undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This process leads to the formation of its main and pharmacologically inactive metabolite, dehydrofelodipine, through the oxidation of the dihydropyridine ring to a pyridine ring.[3][4][5]

It is crucial to distinguish Felodipine 3,5-dimethyl ester from these metabolic products. Felodipine itself is the mixed 3-ethyl 5-methyl diester of its dihydropyridine carboxylic acid core.[6] In contrast, Felodipine 3,5-dimethyl ester is the dimethyl diester analog. This structural difference indicates that it is not a product of in-vivo metabolism of felodipine but rather a process-related impurity, likely originating from the chemical synthesis of the felodipine drug substance.[7][8] It is officially designated as Felodipine EP Impurity B in the European Pharmacopoeia.[8]

The Role as a Reference Standard

In drug development and manufacturing, impurities must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. Felodipine 3,5-dimethyl ester serves as a certified reference standard for this purpose.[1][9] Its primary applications include:

-

Analytical Method Development and Validation: To accurately quantify the levels of this specific impurity in batches of felodipine, a highly characterized standard of Felodipine 3,5-dimethyl ester is required. This is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are sensitive, specific, accurate, and precise for impurity profiling.

-

Quality Control (QC) in Manufacturing: During routine manufacturing, each batch of felodipine is tested against predefined specifications for impurities. The reference standard is used to calibrate analytical instruments and to confirm the identity and concentration of Felodipine 3,5-dimethyl ester.

-

Stability Studies: Stability testing of the drug substance and product over time and under various stress conditions (e.g., heat, light, humidity) is a regulatory requirement. These studies assess the potential for degradation and the formation of new impurities. The reference standard is used to track the levels of Felodipine 3,5-dimethyl ester to ensure they remain within acceptable limits throughout the shelf life of the product.

A deuterated version, Felodipine 3,5-Dimethyl Ester-d6 , is also available, which is likely utilized as an internal standard in mass spectrometry-based bioanalytical methods for precise quantification.[10]

Data Presentation: Physicochemical and Product Information

Quantitative data available for Felodipine 3,5-dimethyl ester primarily relates to its chemical identity and its availability as a reference material.

| Property | Value | Source |

| Chemical Name | Dimethyl 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | [1] |

| Synonyms | Felodipine EP Impurity B, Felodipine Dimethyl Ester | [8] |

| CAS Number | 91189-59-2 | [1][9] |

| Molecular Formula | C₁₇H₁₇Cl₂NO₄ | [1][9] |

| Molecular Weight | 370.23 g/mol | [1] |

| Purity (as a reference standard) | >95% (HPLC) | [1] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols: Impurity Profiling by HPLC

While specific proprietary methods are not publicly available, a general experimental protocol for the quantification of felodipine impurities, including the 3,5-dimethyl ester, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be outlined. This is a standard approach in pharmaceutical analysis.

Objective: To separate and quantify Felodipine 3,5-dimethyl ester (Impurity B) and other related substances in a felodipine drug substance or product.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Analytical column suitable for separating structurally similar compounds (e.g., C18)

-

Data acquisition and processing software

Reagents:

-

Felodipine reference standard

-

Felodipine 3,5-dimethyl ester reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Purified water (e.g., Milli-Q)

-

Buffer salts (e.g., ammonium acetate, potassium dihydrogen phosphate)

-

Acids/Bases for pH adjustment (e.g., acetic acid, phosphoric acid)

Chromatographic Conditions (Illustrative):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and gradient profile would be optimized to achieve separation.

-

Column: C18, 5 µm particle size, e.g., 150 mm x 4.6 mm.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: UV detection at a wavelength where both felodipine and the impurity have significant absorbance (e.g., 238 nm or 362 nm).

-

Injection Volume: 10 µL.

Methodology:

-

Standard Preparation: Prepare a stock solution of Felodipine 3,5-dimethyl ester reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the felodipine drug substance or a crushed tablet in the same solvent to a known concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to Felodipine 3,5-dimethyl ester in the sample chromatogram by comparing its retention time to that of the reference standard. Calculate the concentration of the impurity in the sample using the calibration curve derived from the standard solutions.

Visualizations: Workflows and Relationships

Diagram 1: Role in Drug Development Workflow

This diagram illustrates the position of Felodipine 3,5-dimethyl ester as a reference standard within the broader workflow of pharmaceutical development and quality control.

Caption: Workflow showing the origin of Felodipine 3,5-dimethyl ester as an impurity and its use as a reference standard in quality control and safety assessment.

Diagram 2: Metabolic Pathway of Felodipine vs. Impurity Origin

This diagram contrasts the metabolic fate of the parent drug, felodipine, with the synthetic origin of Felodipine 3,5-dimethyl ester, clarifying their distinct pathways.

Caption: Comparison of the biological metabolism of felodipine with the synthetic origin of the Felodipine 3,5-dimethyl ester impurity.

Conclusion

Felodipine 3,5-dimethyl ester is a crucial component in the study of felodipine, not as a metabolite, but as a process-related impurity (Felodipine EP Impurity B). Its primary role in drug metabolism and development is to serve as a certified reference standard. This function is indispensable for the development of robust analytical methods, routine quality control of the drug substance, and ensuring the long-term stability and safety of the final pharmaceutical product. Understanding the distinction between such impurities and true metabolites is fundamental for researchers and professionals in the pharmaceutical sciences to ensure drug quality and meet stringent regulatory standards.

References

- 1. Felodipine 3,5-Dimethyl Ester | LGC Standards [lgcstandards.com]

- 2. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. drjcrbio.com [drjcrbio.com]

- 9. FELODIPINE 3,5-DIMETHYL ESTER - CAS - 91189-59-2 | Axios Research [axios-research.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide on the Mechanism of Action of Felodipine 3,5-dimethyl ester-13C2,d6 as a Tracer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Felodipine 3,5-dimethyl ester-13C2,d6, a stable isotope-labeled version of the calcium channel blocker felodipine, as a tracer in research and development. This document details the mechanism of action of felodipine, the principles of its use as a tracer, experimental considerations, and data interpretation.

Introduction to Felodipine and Stable Isotope Labeling

Felodipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and stable angina.[1][2] It exerts its therapeutic effect by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2][3]

The use of stable isotope-labeled compounds, such as this compound, has become an invaluable tool in clinical pharmacology.[4] These tracers, in which one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ²H or deuterium for ¹H), allow for the precise differentiation and quantification of the labeled drug from its endogenous or unlabeled counterpart. This is particularly advantageous in pharmacokinetic and metabolism studies.

Mechanism of Action of Felodipine

Felodipine's primary mechanism of action is the blockade of voltage-gated L-type calcium channels in the smooth muscle cells of arterial walls.[3][5] This inhibition prevents the influx of extracellular calcium ions, a critical step in the process of muscle contraction.[3]

The signaling pathway for felodipine's vasodilatory effect is as follows:

-

Felodipine binds to the inactive conformation of L-type calcium channels, stabilizing them in this state.[5][6]

-

This binding reduces the influx of calcium ions into the vascular smooth muscle cells upon depolarization.[3]

-

The decreased intracellular calcium concentration limits the formation of the calcium-calmodulin complex.[3]

-

Consequently, the activation of myosin light chain kinase (MLCK) is inhibited.[3]

-

Reduced MLCK activity leads to decreased phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[3]

-

The widening of the blood vessels lowers peripheral vascular resistance, thereby reducing blood pressure.[3]

Felodipine exhibits a high degree of selectivity for vascular smooth muscle over cardiac muscle, which minimizes negative inotropic effects on the heart.[1][2][3]

Caption: Signaling pathway of felodipine's vasodilatory action.

Pharmacokinetics of Felodipine

A thorough understanding of felodipine's pharmacokinetics is essential for designing studies using its labeled tracer.

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~15% | [7][8] |

| Time to Peak Plasma Concentration | 2-5 hours | [9] |

| Elimination Half-Life | 11-16 hours (immediate release), ~25 hours (extended release) | [1][8][9] |

| Volume of Distribution | 10 L/kg | [5][8] |

| Protein Binding | >99% | [5][8][9] |

| Metabolism | Extensive first-pass metabolism by CYP3A4 | [1][5][9] |

| Excretion | ~70% as metabolites in urine, ~10% in feces | [9] |

This compound as a Tracer

The specific labeling with two ¹³C atoms and six deuterium atoms (d6) in the 3,5-dimethyl ester groups of felodipine creates a molecule that is chemically identical to the parent drug but has a higher molecular weight. This mass difference is easily detectable by mass spectrometry, allowing for its differentiation from the unlabeled drug.

Applications in Research:

-

Absolute Bioavailability Studies: By administering an oral dose of unlabeled felodipine and an intravenous dose of Felodipine-13C2,d6 simultaneously, the absolute bioavailability can be determined in a single experiment, which is considered the "gold standard" methodology.

-

Bioequivalence Studies: The labeled compound can be used as an internal standard to compare different formulations of felodipine.

-

Pharmacokinetic Drug-Drug Interaction Studies: The tracer can be used to study the effect of co-administered drugs on the absorption, distribution, metabolism, and excretion of felodipine.

-

Metabolite Profiling: The isotopic label helps in tracking the metabolic fate of felodipine and identifying its various metabolites.

References

- 1. Felodipine - Wikipedia [en.wikipedia.org]

- 2. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Felodipine? [synapse.patsnap.com]

- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Felodipine clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurities and related compounds of Felodipine, a dihydropyridine calcium channel blocker widely used in the treatment of hypertension. Understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy. This document details the types of impurities, their origins, and the analytical methodologies for their identification and quantification. Furthermore, it delves into the metabolic fate of Felodipine and the toxicological significance of its impurities.

Classification and Origin of Felodipine Impurities

Impurities in Felodipine can be broadly categorized based on their origin as specified by the International Council for Harmonisation (ICH) guidelines.

-

Process-Related Impurities: These impurities are formed during the synthesis of Felodipine and can include unreacted starting materials, intermediates, by-products, and reagents.[1][2]

-

Degradation Products: These arise from the degradation of the Felodipine drug substance due to exposure to various stress conditions such as heat, light, humidity, acid, and base.[1][3] Felodipine is particularly susceptible to degradation under basic and thermal stress conditions.[3][4]

-

Other Impurities: This category includes residual solvents, heavy metals, and other extraneous contaminants.[1][2]

Key Impurities of Felodipine

Several specific impurities of Felodipine have been identified and are crucial for monitoring during drug development and manufacturing. The structures and identifiers of some of the most significant impurities are detailed below.

| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |

| Felodipine | Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 72509-76-3 | C₁₈H₁₉Cl₂NO₄ | 384.25 |

| Impurity A (Dehydrofelodipine) | Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | 96382-71-7 | C₁₈H₁₇Cl₂NO₄ | 382.24 |

| Impurity B | Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 91189-59-2 | C₁₇H₁₇Cl₂NO₄ | 370.23 |

| Impurity C | Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 79925-38-5 | C₁₉H₂₁Cl₂NO₄ | 398.28 |

| (R)-(+)-Felodipine | (R)-ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 119945-59-4 | C₁₈H₁₉Cl₂NO₄ | 384.25 |

| (S)-(-)-Felodipine | (S)-ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 105618-03-9 | C₁₈H₁₉Cl₂NO₄ | 384.25 |

| Felodipine 3,5-Dimethyl Ester-d6 | 1794786-23-4 | C₁₇H₁₁D₆Cl₂NO₄ | 376.26 |

Experimental Protocols for Impurity Analysis

Accurate detection and quantification of Felodipine impurities are essential. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Stability-Indicating RP-HPLC Method

This method is designed to separate Felodipine from its key impurities and degradation products.

Chromatographic Conditions:

-

Column: Phenomenex Gemini C18 (150 x 2.0 mm, 5 µm)[3]

-

Mobile Phase: 0.02 mM Ammonium Acetate (pH 5.0) and Acetonitrile (55:45, v/v)[3]

-

Flow Rate: 0.7 mL/min[3]

-

Detection Wavelength: 240 nm[3]

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

Sample Preparation:

-

Standard Solution: Prepare a stock solution of Felodipine and its impurities in acetonitrile. Dilute to the desired concentration (e.g., 1 µg/mL).

-

Sample Solution: For solid dosage forms, accurately weigh and powder tablets. Dissolve a portion equivalent to a specific dose of Felodipine in acetonitrile, sonicate for 15 minutes, and dilute to the final concentration. Centrifuge the solution and filter the supernatant through a 0.45 µm membrane filter before injection.[3]

UPLC-MS/MS Method for Forced Degradation Studies

This method is suitable for identifying and characterizing degradation products formed under stress conditions.

Chromatographic Conditions:

-

Column: Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[5]

-

Mobile Phase: Gradient elution with a suitable buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for quantification.[6]

Forced Degradation Protocol:

-

Acid Hydrolysis: 0.1 M HCl at room temperature for 12 hours.[5]

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 12 hours.[5]

-

Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.[5]

-

Thermal Degradation: 105 °C for 72 hours.[3]

-

Photolytic Degradation: Exposure to UV light (e.g., 1.2 million lux hours).[5]

-

Humidity: 85% RH at 85 °C for 3 days.[5]

Quantitative Data from Forced Degradation Studies

Forced degradation studies are critical for understanding the stability of Felodipine. The following table summarizes typical degradation observed under various stress conditions.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Felodipine | Major Degradation Products Identified |

| Acid Hydrolysis | 2 N HCl | 5 hours | 60 °C | 1.25 | Minimal degradation observed. |

| Base Hydrolysis | 2 N NaOH | 5 hours | 60 °C | 0.58 | Significant degradation. Two primary degradation products are (4-(2,3-dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carbonyl)oxonium and (4-(2,3-dichlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carbonyl)oxonium.[5] |

| Oxidative Stress | 30% H₂O₂ | - | - | 0.5 | Minor degradation. |

| Thermal Stress | Dry Heat | 72 hours | 105 °C | 5.21 | Felodipine is observed to be degradable under thermal conditions.[3] |

| Photolytic Stress | Sunlight | - | - | 0.42 | Minor degradation. |

| Humidity | 85% RH | 72 hours | - | 0.39 | Minimal degradation. |

Visualizing Key Processes

Felodipine Impurity Landscape

The following diagram illustrates the different sources and types of impurities that can be found in Felodipine.

Caption: Origin of Felodipine impurities.

Analytical Workflow for Impurity Profiling

This workflow outlines the typical steps involved in the analysis of Felodipine impurities.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Felodipine in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Felodipine in human plasma. The method utilizes Felodipine 3,5-dimethyl ester-13C2,d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. The method was developed to be robust and suitable for high-throughput analysis in a clinical or research setting, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3]

Introduction

Felodipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[4] It lowers blood pressure by selectively dilating arterioles.[5] Monitoring the plasma concentrations of Felodipine is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. LC-MS/MS has become the gold standard for the bioanalysis of pharmaceuticals due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative LC-MS/MS as it compensates for variability in sample preparation and matrix effects, leading to more reliable results.[6]

Experimental

Materials and Reagents

-

Felodipine reference standard (purity >98%)

-

This compound (isotopic purity >99%)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method was employed for the extraction of Felodipine and the internal standard from human plasma.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions were optimized for the sensitive and selective detection of Felodipine and its internal standard.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic: 50% A, 50% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 3 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Felodipine | 384.1 | 338.1 | 0.1 | 30 | 15 |

| This compound (IS) | 379.3 (Predicted) | 321.2 (Predicted) | 0.1 | 30 | 15 |

Note: The MRM transitions for the internal standard are predicted based on its chemical structure and known fragmentation patterns of similar dihydropyridine compounds. The precursor ion is calculated based on the molecular weight of 378.25 g/mol .[6][7] The product ion is predicted based on the neutral loss of a methoxy group from the dimethyl ester.

Method Validation (Summary)

A full method validation should be performed according to the FDA's Bioanalytical Method Validation guidance to ensure the reliability of the data.[1][2][3] The following parameters should be assessed:

Table 4: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% |

| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |

| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | CV of the IS-normalized matrix factor ≤ 15% |

| Recovery | Consistent, precise, and reproducible |

| Stability (Freeze-thaw, Bench-top, Long-term) | Mean concentration within ±15% of nominal |

Results and Discussion

This LC-MS/MS method provides a rapid and robust means for the quantification of Felodipine in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for any variations during sample processing and analysis. The simple protein precipitation sample preparation is amenable to high-throughput workflows. The chromatographic conditions provide good peak shape and resolution, while the MS/MS detection offers excellent sensitivity and selectivity.

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Key parameters for bioanalytical method validation.

Caption: Metabolic pathway of Felodipine.[8][9]

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Felodipine in human plasma. The use of a stable isotope-labeled internal standard and a straightforward sample preparation protocol makes this method well-suited for pharmacokinetic and bioequivalence studies in the drug development process. The method should be fully validated according to regulatory guidelines before implementation for the analysis of clinical samples.

References

- 1. moh.gov.bw [moh.gov.bw]

- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 3. hhs.gov [hhs.gov]

- 4. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. FELODIPINE 3,5-DIMETHYL ESTER - CAS - 91189-59-2 | Axios Research [axios-research.com]

- 8. researchgate.net [researchgate.net]

- 9. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: NMR Spectroscopy of Felodipine 3,5-dimethyl ester-¹³C₂,d₆

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of Felodipine 3,5-dimethyl ester-¹³C₂,d₆ using Nuclear Magnetic Resonance (NMR) spectroscopy. Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension and angina pectoris.[1][2] The use of isotopically labeled analogues such as Felodipine 3,5-dimethyl ester-¹³C₂,d₆ is invaluable in metabolic studies, drug-protein interaction analyses, and quantitative bioanalytical assays. This protocol outlines the necessary steps for sample preparation, data acquisition, and spectral analysis, and includes representative data and visualizations to aid researchers in their experimental design and data interpretation.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and chemical environment of molecules.[3] In pharmaceutical research and development, NMR is instrumental for structural verification, impurity profiling, and studying drug metabolism. Isotopic labeling, the selective replacement of an atom with its isotope (e.g., ¹²C with ¹³C, or ¹H with ²H), can significantly enhance the utility of NMR experiments.[4][5]

Felodipine, a potent L-type calcium channel blocker, undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6][7][8] The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analogue.[7][9] The use of Felodipine 3,5-dimethyl ester-¹³C₂,d₆, with two ¹³C labels on the methyl ester carbons and deuterium labels on the methyl groups, provides distinct advantages for NMR-based studies. The ¹³C enrichment allows for sensitive detection in ¹³C NMR and heteronuclear correlation experiments, while the deuterium labeling can simplify ¹H NMR spectra and serve as a reporter for specific metabolic transformations.

Experimental Protocols

Sample Preparation

A well-defined sample preparation protocol is critical for obtaining high-quality NMR data.

-

Solvent Selection: The choice of solvent is dependent on the specific experimental goals. For structural elucidation, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. For studies in aqueous environments mimicking physiological conditions, a buffered solution in D₂O may be appropriate, potentially with a co-solvent to ensure solubility.

-

Concentration: A concentration of 5-10 mg of Felodipine 3,5-dimethyl ester-¹³C₂,d₆ dissolved in 0.5-0.7 mL of deuterated solvent is recommended for standard NMR experiments. For more sensitive experiments or limited sample availability, lower concentrations may be used with a corresponding increase in acquisition time.

-

Internal Standard: For quantitative NMR (qNMR) applications, a certified internal standard with a known concentration should be added to the sample. The internal standard should have a resonance that is well-resolved from the analyte signals.

-

Procedure:

-

Accurately weigh 5-10 mg of Felodipine 3,5-dimethyl ester-¹³C₂,d₆ and transfer it to a clean, dry vial.

-

Add 0.6 mL of the chosen deuterated solvent.

-

Gently vortex or sonicate the vial until the sample is completely dissolved.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required, add the internal standard.

-

Cap the NMR tube and label it appropriately.

-

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample. All experiments should be performed at a constant temperature, typically 298 K (25 °C).

Table 1: Suggested NMR Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400-600 MHz | 100-150 MHz |

| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |

| Pulse Angle | 30° | 30° |

| Spectral Width | 12-16 ppm | 200-240 ppm |

| Acquisition Time | 2-4 s | 1-2 s |

| Relaxation Delay | 1-5 s | 2-5 s |

| Number of Scans | 16-64 | 1024-4096 |

| Temperature | 298 K | 298 K |

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, the following 2D NMR experiments are recommended:

-

¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. The ¹³C-labeled methyl ester carbons will show strong correlations to the deuterated methyl groups, which will be absent in the ¹H spectrum.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons.

Data Presentation and Interpretation

The isotopic labeling in Felodipine 3,5-dimethyl ester-¹³C₂,d₆ will result in specific and predictable changes in the NMR spectra compared to the unlabeled compound.

-

¹H NMR: The signals corresponding to the 3,5-dimethyl ester protons will be absent due to deuteration. This will simplify the spectrum and allow for unambiguous observation of the remaining protons.

-

¹³C NMR: The signals for the two methyl ester carbons will be significantly enhanced due to the ¹³C enrichment. These carbons are expected to appear around 51 ppm. The signals for the deuterated methyl groups will be significantly broadened and reduced in intensity, often appearing as a multiplet due to ¹³C-¹H and ¹³C-²H coupling. The characteristic chemical shifts for the dihydropyridine ring carbons are expected in the ranges of 100-105 ppm (C3, C5), 145-150 ppm (C2, C6), and around 39 ppm (C4).

Table 2: Expected ¹³C Chemical Shifts for the Dihydropyridine Core of Felodipine

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| C2, C6 | ~146 | Quaternary carbons, insensitive to substituents. |

| C3, C5 | ~100 | Quaternary carbons, appear at lower chemical shifts. |

| C4 | 36.8 - 41.3 | Tertiary carbon. |

| Ester C=O | ~167 | |

| Ester -¹³CH₃ | ~51 | Signal enhanced due to ¹³C labeling. |

Visualizations

Metabolic Pathway of Felodipine

The primary metabolic pathway of felodipine involves the oxidation of the dihydropyridine ring to a pyridine ring, a reaction catalyzed by CYP3A4.[7][9] This biotransformation is a key determinant of felodipine's bioavailability.[6]

Caption: Metabolic conversion of Felodipine.

Experimental Workflow

The following diagram illustrates the general workflow for an NMR-based analysis of Felodipine 3,5-dimethyl ester-¹³C₂,d₆.

Caption: NMR experimental workflow.

Conclusion

This application note provides a comprehensive protocol for the NMR analysis of Felodipine 3,5-dimethyl ester-¹³C₂,d₆. The use of this isotopically labeled standard offers significant advantages for detailed structural analysis, metabolic tracking, and quantitative studies. By following the outlined procedures for sample preparation, data acquisition, and spectral interpretation, researchers can effectively utilize this powerful tool in their drug development and scientific investigations. The provided visualizations of the metabolic pathway and experimental workflow serve as valuable aids for planning and executing these studies.

References

- 1. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Felodipine - Wikipedia [en.wikipedia.org]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 7. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Utilizing Felodipine 3,5-dimethyl ester-¹³C₂,d₆ for Enhanced Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the use of Felodipine 3,5-dimethyl ester-¹³C₂,d₆ as a stable isotope-labeled internal standard (SIL-IS) for the identification and characterization of felodipine metabolites. The use of a SIL-IS is a robust method in drug metabolism studies, offering significant advantages in accuracy and clarity for mass spectrometry-based analysis.[1][2][3][4][5] By incorporating Felodipine 3,5-dimethyl ester-¹³C₂,d₆, researchers can confidently distinguish drug-related metabolites from endogenous matrix components, streamline data processing, and improve quantitative accuracy.[6][7] This document outlines the metabolic pathways of felodipine, experimental workflows, and detailed protocols for sample preparation and LC-MS/MS analysis.

Introduction

Felodipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[8][9] It undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall.[10][11][12] The primary metabolite is dehydrofelodipine, which is pharmacologically inactive.[11][12] Understanding the complete metabolic profile of a drug candidate is a critical aspect of drug development, as metabolites can be pharmacologically active or contribute to adverse effects.

Stable isotope labeling is a powerful technique in metabolite identification studies.[1][2][13] A SIL-IS, such as Felodipine 3,5-dimethyl ester-¹³C₂,d₆, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes.[5] This mass difference allows for its clear distinction from the unlabeled drug and its metabolites in mass spectrometric analysis.[1] The co-elution of the SIL-IS with the analyte helps to normalize for variations in sample preparation and matrix effects, leading to more reliable and reproducible results.[3][6]

Metabolic Pathway of Felodipine

Felodipine is primarily metabolized through oxidation by CYP3A4. The dihydropyridine ring is oxidized to a pyridine ring, forming the main metabolite, dehydrofelodipine.[10][11][12] Further metabolism of dehydrofelodipine and other minor metabolic pathways can also occur. The major metabolic transformation is depicted below.

References

- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 4. Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry [simsonpharma.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SMPDB [smpdb.ca]

- 9. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocols for Plasma Sample Preparation in Felodipine Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of plasma samples for the quantitative analysis of Felodipine, a calcium channel blocker used in the management of hypertension.[1][2] The protocols outlined below are designed for use with a labeled internal standard, ensuring high accuracy and precision in bioanalytical studies. The methodologies covered include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Felodipine is a dihydropyridine calcium antagonist that acts as a selective vasodilator, primarily used in the treatment of high blood pressure.[2][3] Accurate quantification of Felodipine in plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as deuterated Felodipine, is highly recommended to compensate for variability in sample preparation and instrument response.[4][5] This note details validated methods for plasma sample preparation to ensure reliable and reproducible results.

Quantitative Data Summary

The following tables summarize the performance characteristics of different plasma sample preparation methods for Felodipine analysis found in the literature. These values can be used as a benchmark for method development and validation.

Table 1: Method Performance Characteristics

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Linearity Range | 0.25 - 20.00 µg/mL[6] | 0.02 - 10 ng/mL[3][4][7] | 86.01–87.86% Recovery (Blood)[6] |

| Lower Limit of Quantification (LLOQ) | 0.201 µg/mL[6] | 0.1038 µg/L[8] | 0.10 µg/L[5] |

| Intra-day Precision (%RSD) | < 6.0%[9] | < 10.4%[8] | < 10% at 0.27 nmol/l[5] |

| Inter-day Precision (%RSD) | < 11%[9] | < 10.4%[8] | 3.6% at 4 nmol/l[5] |

| Accuracy/Recovery | 100 - 120%[9] | 99.4%[8] | 95.64–96.18% Recovery (Plasma)[6] |

| Internal Standard Example | Thioacetamide[9] | Nimodipine[4][7][8], Deuterated Felodipine[4][5] | Deuterated Felodipine[5] |

Experimental Workflows and Protocols

The selection of a sample preparation method depends on the desired level of sample cleanup, sensitivity, and throughput. Below are detailed protocols for the three most common techniques.

Experimental Workflow Overview

Caption: General workflow for plasma sample preparation and analysis of Felodipine.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, suitable for high-throughput screening. It involves adding a solvent to the plasma to precipitate proteins, which are then removed by centrifugation.

Materials:

-

Human plasma samples

-

Felodipine stock solution

-

Labeled internal standard (e.g., Felodipine-d3) stock solution

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma into a microcentrifuge tube.[1]

-

Add 50 µL of the labeled internal standard working solution.

-

Vortex briefly to mix.

-

Add 500 µL of cold acetonitrile to precipitate the plasma proteins.[1]

-

Vortex vigorously for 30 seconds.[10]

-

Incubate at -20°C for 15 minutes to enhance protein precipitation.[10]

-

Centrifuge at 12,000 rpm for 15 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase used for LC-MS/MS analysis.[1]

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Materials:

-

Human plasma samples

-

Felodipine stock solution

-

Labeled internal standard (e.g., Felodipine-d3) stock solution

-

Glass test tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 0.5 mL of human plasma into a glass test tube.[3][7]

-

Add 50 µL of the labeled internal standard working solution.

-

Vortex for 20 seconds.[3]

-

Add 4 mL of the diethyl ether/hexane (80:20, v/v) extraction solvent.[3]

-

Vortex for 1 minute to ensure thorough mixing and extraction.

-

Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

-

Vortex and transfer to an autosampler vial.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the most thorough sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.

Materials:

-

Human plasma samples

-

Felodipine stock solution

-

Labeled internal standard (e.g., Felodipine-d3) stock solution

-

SPE cartridges (e.g., C18)[11]

-

Methanol (for conditioning and elution)

-

Deionized water (for conditioning and washing)

-

SPE vacuum manifold

Procedure:

-

Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

-

Sample Loading:

-

Pipette 1 mL of plasma into a clean tube.

-

Add 50 µL of the labeled internal standard working solution.

-

Vortex to mix.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.

-

Wash with a second aliquot of 1 mL of 5% methanol in water to remove less polar interferences.[11]

-

-

Elution:

-

Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

-

Vortex and transfer to an autosampler vial.

-

Mechanism of Action: Felodipine as a Calcium Channel Blocker

Felodipine exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle.[12] This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.

Caption: Simplified signaling pathway of Felodipine's mechanism of action.

Conclusion

The choice of plasma sample preparation method for Felodipine analysis is critical for achieving accurate and reliable results. Protein precipitation offers a rapid solution for high-throughput environments, while liquid-liquid and solid-phase extraction provide cleaner extracts for methods requiring higher sensitivity. The protocols provided herein, in conjunction with the use of a labeled internal standard, offer robust starting points for the development and validation of bioanalytical methods for Felodipine.

References

- 1. lcms.cz [lcms.cz]

- 2. "FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL D" by Kiran Malli, Lalit Kumar et al. [impressions.manipal.edu]

- 3. gilbertodenucci.com [gilbertodenucci.com]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS determination of felodipine in human plasma | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Felodipine

These application notes provide detailed methodologies for the quantitative analysis of Felodipine in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.

Comparative Summary of HPLC Methods for Felodipine Analysis

The following table summarizes the key quantitative parameters of different reversed-phase HPLC (RP-HPLC) methods for the analysis of Felodipine. This allows for an easy comparison of the methods to select the most appropriate one for a specific application.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| HPLC System | Agilent 1200 series[1] | Not Specified | Shimadzu Model CBM-20A/20 Alite[2][3] | Not Specified |

| Column | C18 (4.6 x 250mm, 5µm)[1] | Symmetry C18 (4.5 x 250mm, 5µ)[4][5] | C18 (4.6 x 250 mm, 5 µm)[2][3] | C18 (4.6 x 250 mm, 5µm)[6] |

| Mobile Phase | Acetonitrile: Water (80:20 v/v)[1][4][5] | Acetonitrile: Water (70:30 v/v) | Acetonitrile: 10 mM Tetrabutyl ammonium hydrogen sulphate (82:18, v/v)[2][3] | Methanol: Acetonitrile: Water (50:15:35, v/v/v)[6] |

| Flow Rate | 1.0 mL/min[1][4][5] | 1.0 mL/min | 1.2 mL/min[2][3] | 1.0 mL/min[6] |

| Detection Wavelength | 243 nm[1] | 234 nm[4][5] | 237 nm[2][3] | 238 nm[6] |

| Retention Time (min) | 5.76[1] | 3.617[4][5] | 4.76 | Not Specified |

| Linearity Range (µg/mL) | 6.25 - 100[1] | 25 - 200[4][5] | 0.1 - 350[2][3] | 5.05 - 40.4 |

| Limit of Detection (LOD) | Not Specified | 0.125 ng/mL[4][5] | Not Specified | 1 ng[6] |

| Limit of Quantification (LOQ) | Not Specified | 1.25 ng/mL[4][5] | Not Specified | 4 ng[6] |

Experimental Protocols

Here are detailed protocols for the HPLC methods summarized above.

Protocol for Method 1: Acetonitrile and Water Mobile Phase

This protocol is based on a simple and rapid isocratic RP-HPLC method.[1]

2.1. Materials and Reagents

-

Felodipine reference standard

-

Acetonitrile (HPLC grade)[1]

-

Water (HPLC grade)[1]

-

0.2µm PTFE filter[1]

2.2. Chromatographic Conditions

-

HPLC System: Agilent 1200 series or equivalent[1]

-

Column: C18 (4.6 x 250mm, 5µm particle size)[1]

-

Mobile Phase: Acetonitrile and Water in a ratio of 80:20 (v/v)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Injection Volume: 20 µL

-

Detector: UV detector at 243 nm[1]

-

Column Temperature: Ambient

-

Run Time: 10 minutes[1]

2.3. Preparation of Solutions

-

Mobile Phase Preparation: Mix 800 mL of acetonitrile with 200 mL of HPLC grade water. Degas the solution using a sonicator for 15-20 minutes.[1]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Felodipine reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 6.25, 12.5, 25, 50, and 100 µg/mL).[1]

-

Sample Preparation (for tablets):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Felodipine.

-

Transfer the powder to a 10 mL volumetric flask, add about 7 mL of mobile phase, and sonicate for 15 minutes to dissolve the drug.

-

Make up the volume to 10 mL with the mobile phase and mix well.

-

Filter the solution through a 0.2µm PTFE filter before injection.

-

2.4. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of each working standard solution and the sample solution into the chromatograph.

-

Record the chromatograms and measure the peak area for Felodipine.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of Felodipine in the sample solution from the calibration curve.

Protocol for Method 3: Stability-Indicating HPLC Method

This protocol describes a stability-indicating RP-HPLC method suitable for the determination of Felodipine in the presence of its degradation products.[2][3]

2.1. Materials and Reagents

-

Felodipine reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

0.45 µm membrane filter[3]

2.2. Chromatographic Conditions

-

HPLC System: Shimadzu Model CBM-20A/20 Alite or equivalent[2][3]

-

Mobile Phase: Acetonitrile and 10 mM Tetrabutyl ammonium hydrogen sulphate in a ratio of 82:18 (v/v)[2][3]

-

Injection Volume: 20 µL[3]

-

Run Time: 10 minutes[3]

2.3. Preparation of Solutions

-

10 mM Tetrabutyl ammonium hydrogen sulphate: Dissolve 3.3954 g of tetrabutyl ammonium hydrogen sulphate in 1000 mL of HPLC grade water.[3]

-

Mobile Phase Preparation: Mix 820 mL of acetonitrile with 180 mL of 10 mM Tetrabutyl ammonium hydrogen sulphate solution. Filter the mobile phase through a 0.45 µm membrane filter and degas.[3]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Felodipine reference standard and dissolve in 25 mL of the mobile phase in a volumetric flask.[3]

-

Working Standard Solutions: Prepare a series of working standard solutions from the stock solution by appropriate dilutions with the mobile phase to cover the concentration range of 0.1–350 μg/mL.[2][3]

-

Sample Preparation (for tablets):

-

Follow the same procedure as in Method 1 for powdering the tablets.

-

Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of Felodipine into a 10 mL volumetric flask.

-

Add approximately 7 mL of the mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase.

-

Filter the resulting solution through a 0.45 µm membrane filter prior to injection.

-

2.4. Chromatographic Procedure

-

Condition the column with the mobile phase for about 30 minutes at the specified flow rate.

-

Inject 20 µL of the standard and sample solutions.

-

Record the chromatograms and determine the peak areas.

-

Plot a calibration curve of peak area against concentration for the standard solutions.

-

Calculate the concentration of Felodipine in the sample from the regression equation of the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of Felodipine.

Caption: General experimental workflow for HPLC analysis of Felodipine.

References

Troubleshooting & Optimization

Troubleshooting Felodipine 3,5-dimethyl ester-13C2,d6 mass spectrometry fragmentation

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Felodipine 3,5-dimethyl ester-13C2,d6 as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for Felodipine 3,5-dimethyl ester and its -13C2,d6 labeled internal standard?

When developing a quantitative LC-MS/MS method, selecting the correct multiple reaction monitoring (MRM) transitions is critical. For these compounds, analysis is typically performed in positive electrospray ionization (ESI+) mode. The primary fragmentation pathway for dihydropyridine compounds involves dehydroaromatization and losses of the ester groups.[1][2]

The expected [M+H]⁺ precursor ion for the unlabeled Felodipine 3,5-dimethyl ester is m/z 371.1. The key fragmentation is the neutral loss of a methanol group, resulting in a primary product ion at m/z 339.1. For the SIL-IS, the mass shifts due to the inclusion of two 13C and six deuterium atoms (+8 Da total). The precursor ion is m/z 379.1, which then loses a deuterated methanol group (-35 Da) to produce a characteristic product ion at m/z 344.1.

Q2: I am observing poor signal intensity or no signal at all for my analyte and internal standard. What are the common causes?

Low signal intensity is a frequent issue in LC-MS/MS analysis.[3] The causes can be broadly categorized:

-

Sample Preparation: Inefficient extraction from the sample matrix (e.g., plasma, urine) can lead to low recovery. Ensure your extraction protocol (protein precipitation, liquid-liquid extraction, or solid-phase extraction) is optimized and validated.[4][5]

-

Chromatography: Poor peak shape, co-elution with interfering matrix components, or incorrect mobile phase composition can suppress ionization.[6] Verify column integrity and mobile phase pH and composition.

-

Mass Spectrometer Source Conditions: Suboptimal ESI source parameters (e.g., gas flows, temperatures, capillary voltage) can drastically reduce ionization efficiency. A systematic optimization of these parameters is recommended.

-

Compound Instability: Felodipine and related dihydropyridine drugs are known to be sensitive to light.[7] Ensure samples are protected from light during preparation and storage to prevent photodegradation.

Q3: My SIL-IS (this compound) shows a different retention time than the unlabeled analyte. Is this normal?

Yes, a small shift in retention time between a deuterated internal standard and its unlabeled analogue can occur. This is known as a "deuterium isotope effect."[8][9] The replacement of hydrogen with deuterium can slightly alter the molecule's physicochemical properties, leading to minor differences in chromatographic behavior. While a small, consistent shift is often acceptable, a large or inconsistent shift can be problematic as it may indicate that the analyte and IS are experiencing different matrix effects, which undermines the primary purpose of the SIL-IS.[9] If the shift is significant, chromatographic optimization may be required.

Q4: I am seeing significant signal for the unlabeled analyte (m/z 371.1 → 339.1) in samples spiked only with the internal standard. What is the cause?

This phenomenon, known as "crosstalk," can have two primary sources:

-

Isotopic Impurity of the SIL-IS: The labeled internal standard may contain a small percentage of the unlabeled compound as an impurity from its synthesis. It is critical to verify the isotopic purity of the SIL-IS stock.[9]

-